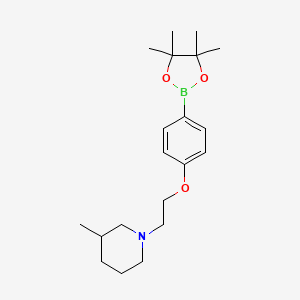

3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

CAS No.:

Cat. No.: VC13658417

Molecular Formula: C20H32BNO3

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32BNO3 |

|---|---|

| Molecular Weight | 345.3 g/mol |

| IUPAC Name | 3-methyl-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine |

| Standard InChI | InChI=1S/C20H32BNO3/c1-16-7-6-12-22(15-16)13-14-23-18-10-8-17(9-11-18)21-24-19(2,3)20(4,5)25-21/h8-11,16H,6-7,12-15H2,1-5H3 |

| Standard InChI Key | LCBBPGYSXWRWGZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC(C3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC(C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a methyl group and at the 1-position with a 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl chain . The boronic acid pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is critical for its stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC(C3)C |

| InChI Key | LCBBPGYSXWRWGZ-UHFFFAOYSA-N |

| XLogP3 | 4.2 (predicted) |

The pinacol ester protects the boronic acid, enhancing its shelf life and handling characteristics compared to free boronic acids .

Spectroscopic and Stability Data

Nuclear magnetic resonance (NMR) studies confirm the integrity of the boronate ester, with characteristic peaks for the pinacol methyl groups (δ 1.25 ppm, singlet) and the piperidine protons (δ 2.3–2.7 ppm, multiplet) . The compound is stable under inert atmospheres but hydrolyzes in aqueous media to release boronic acid, a property exploited in prodrug strategies .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-bromophenol:

-

Etherification: Reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base yields 1-(2-(4-bromophenoxy)ethyl)piperidine.

-

Borylation: A Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst installs the boronate ester .

-

Methylation: Quaternization of the piperidine nitrogen with methyl iodide completes the synthesis .

Critical Reaction Conditions:

-

Palladium acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) as the catalyst system.

-

Potassium acetate as a base in dimethylformamide (DMF) at 80°C for 12 hours .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a stable precursor for boronic acids, enabling carbon-carbon bond formation with aryl halides. For example, coupling with 4-iodotoluene using Pd(PPh₃)₄ generates biaryl derivatives in >85% yield.

Role in Medicinal Chemistry

The compound’s piperidine moiety enhances blood-brain barrier penetration, making it a valuable intermediate in central nervous system (CNS) drug discovery . Its boronate group has been leveraged in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Pharmacological Relevance: Autotaxin Inhibition

Mechanism of Action

Inhibition of autotaxin (ATX), a lysophospholipase D enzyme, is a key therapeutic target for fibrotic diseases and cancer . The boronic acid warhead in 3-methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine competitively binds to ATX’s active site, blocking lysophosphatidylcholine (LPC) hydrolysis to lysophosphatidic acid (LPA) .

Key Pharmacodynamic Data

| Parameter | Value |

|---|---|

| IC₅₀ (ATX Inhibition) | 0.07 μM (pinacol boronate derivative) |

| EC₅₀ (Cell Migration) | 200 nM (MDA-MB-231 cells) |

| Selectivity | >100-fold over LPA receptors |

Structure-Activity Relationships (SAR)

-

Linker Length: A three-carbon spacer between the piperidine and boronate maximizes potency (IC₅₀ = 0.07 μM vs. 1.5 μM for two-carbon analogs) .

-

Boronate Variants: Trifluoroborate (IC₅₀ = 0.05 μM) and boronic acid (IC₅₀ = 0.03 μM) derivatives exhibit enhanced activity due to improved hydrogen bonding with ATX’s Thr209 residue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume